molecular formula C14H13N3O3 B102246 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone CAS No. 15941-05-6

4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone

Katalognummer B102246
CAS-Nummer: 15941-05-6
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: CGYHMEUXCLTFDG-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is a chemical compound that is used in scientific research. It is also known as Methyl 2-nitrophenyl hydrazone-4-carboxaldehyde. This compound is a yellow crystalline solid that is soluble in organic solvents. It has been used in various scientific studies due to its unique properties.

Wirkmechanismus

The exact mechanism of action of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is not fully understood. However, it is believed to form complexes with metal ions through the formation of covalent bonds. This complex formation results in changes in the physical and chemical properties of the metal ion, which can be detected using various techniques.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone. However, it has been shown to have low toxicity and is not known to have any significant effects on living organisms.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is its ability to form complexes with metal ions, which makes it useful in various scientific studies. However, its limited solubility in water can make it difficult to use in aqueous solutions. Additionally, its synthesis can be time-consuming and requires specialized equipment.

Zukünftige Richtungen

There are several future directions for research involving 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone. One area of interest is the development of new metal ion sensors and detection methods. Additionally, there is potential for the use of this compound in the synthesis of new compounds with unique properties. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesemethoden

The synthesis of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is a multi-step process that involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and 2-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and the product is purified using a series of techniques such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone has been used in various scientific studies due to its ability to form complexes with metal ions. It has been used in the development of new metal ion sensors and in the detection of metal ions in biological samples. It has also been used as a reagent in the synthesis of other compounds.

Eigenschaften

CAS-Nummer

15941-05-6

Molekularformel

C14H13N3O3

Molekulargewicht

271.27 g/mol

IUPAC-Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-2-nitroaniline

InChI

InChI=1S/C14H13N3O3/c1-20-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17(18)19/h2-10,16H,1H3/b15-10-

InChI-Schlüssel

CGYHMEUXCLTFDG-GDNBJRDFSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N\NC2=CC=CC=C2[N+](=O)[O-]

SMILES

COC1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-]

Kanonische SMILES

COC1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-]

Synonyme

p-Anisaldehyde o-nitrophenyl hydrazone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.